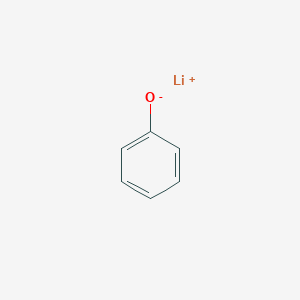
lithium;phenoxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium phenoxide is a chemical compound with the formula C6H5OLi. It is typically found as a colorless to yellowish solution, often supported by an organic solvent such as tetrahydrofuran or toluene . This compound is known for its strong alkaline properties and is used in various organic synthesis reactions.
準備方法
Synthetic Routes and Reaction Conditions: Lithium phenoxide can be synthesized through the reaction of phenol with lithium metal or lithium hydride. One common method involves the following steps :
- Dissolve phenol in an organic solvent such as tetrahydrofuran.
- Gradually add lithium metal or lithium hydride to the solution at a low temperature.
- Allow the reaction to proceed, resulting in the formation of lithium phenoxide.
Industrial Production Methods: In industrial settings, lithium phenoxide is often produced by reacting phenol with lithium hydroxide or lithium carbonate in the presence of a suitable solvent . This method is preferred for large-scale production due to its efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions: Lithium phenoxide undergoes various types of chemical reactions, including:
Nucleophilic substitution reactions: It can act as a nucleophile, attacking electrophilic centers in organic molecules.
Deprotonation reactions: Due to its strong basicity, lithium phenoxide can deprotonate weak acids.
Kolbe-Schmitt reaction: This reaction involves the carboxylation of lithium phenoxide to produce salicylic acid.
Common Reagents and Conditions:
Nucleophilic substitution: Typically involves electrophiles such as alkyl halides under mild conditions.
Deprotonation: Often performed in the presence of weak acids like alcohols or phenols.
Kolbe-Schmitt reaction: Requires carbon dioxide and elevated temperatures.
Major Products:
Nucleophilic substitution: Produces substituted phenol derivatives.
Deprotonation: Results in the formation of lithium salts of the corresponding acids.
Kolbe-Schmitt reaction: Yields salicylic acid.
科学的研究の応用
Lithium phenoxide has a wide range of applications in scientific research, including:
Organic synthesis: Used as a strong base and nucleophile in various organic reactions.
Catalysis: Acts as a catalyst in polymerization reactions and other chemical processes.
Pharmaceuticals: Involved in the synthesis of pharmaceutical intermediates and active compounds.
Material science: Utilized in the preparation of advanced materials and nanomaterials.
作用機序
The mechanism of action of lithium phenoxide involves its strong basicity and nucleophilicity. It can deprotonate weak acids and participate in nucleophilic substitution reactions. In the Kolbe-Schmitt reaction, lithium phenoxide reacts with carbon dioxide to form salicylic acid through a carboxylation process . The reaction proceeds via the formation of a lithium phenoxide-carbon dioxide complex, followed by electrophilic attack on the aromatic ring .
類似化合物との比較
Sodium phenoxide: Similar in structure and reactivity but differs in the ionic radius and solubility properties.
Potassium phenoxide: Also similar but has different solubility and reactivity due to the larger ionic radius.
Uniqueness: Lithium phenoxide is unique due to its small ionic radius, which allows for more efficient nucleophilic attacks and deprotonation reactions compared to its sodium and potassium counterparts . This makes it particularly useful in specific organic synthesis applications where high reactivity is required.
特性
IUPAC Name |
lithium;phenoxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O.Li/c7-6-4-2-1-3-5-6;/h1-5,7H;/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVQZBGEXVFCJI-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC=C(C=C1)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].C1=CC=C(C=C1)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5LiO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














